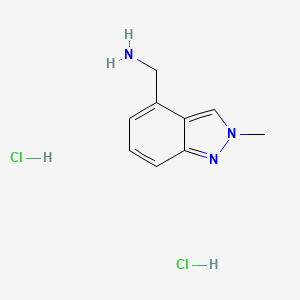
1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
准备方法
The synthesis of 1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of a catalyst or solvent . Another approach includes the use of transition metal-catalyzed reactions and reductive cyclization reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular processes such as inflammation and cell proliferation .
相似化合物的比较
1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride: This compound has a thiazole ring instead of an indazole ring and exhibits different chemical properties.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: This compound contains an imidazole ring and has distinct biological activities.
1-(4-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: This compound has a benzimidazole ring and is used in different applications.
生物活性
1-(2-methyl-2H-indazol-4-yl)methanamine dihydrochloride is a compound of interest due to its potential therapeutic applications in various diseases, particularly in oncology and neurology. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indazole ring, characterized by a five-membered ring containing two nitrogen atoms. The methyl group at the second position and the methanamine group at the fourth position are crucial for its biological activity. The dihydrochloride salt form enhances its solubility in polar solvents, facilitating its use in biological studies.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, particularly those involved in mood regulation, such as serotonin receptors.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may block specific biochemical pathways associated with disease progression.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating promising results:
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. For instance, it has shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations .
Neurological Applications
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It may modulate pathways involved in anxiety and depression, making it a candidate for further investigation in psychopharmacology .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique aspects of its biological profile:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. For example, a study reported an IC50 value of approximately 0.5 µM against A549 cells, indicating strong anticancer potential .
- Neurological Impact : A systematic evaluation of receptor binding showed that this compound has a preferential affinity for serotonin receptors, suggesting its potential as an antidepressant or anxiolytic agent .
- Enzyme Interaction : Inhibitory assays on key enzymes related to cancer progression revealed that the compound effectively inhibits these enzymes at nanomolar concentrations, supporting its development as a therapeutic agent .
属性
分子式 |
C9H13Cl2N3 |
|---|---|
分子量 |
234.12 g/mol |
IUPAC 名称 |
(2-methylindazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;;/h2-4,6H,5,10H2,1H3;2*1H |
InChI 键 |
MWSHKDHAQMDKQS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)C=CC=C2CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















